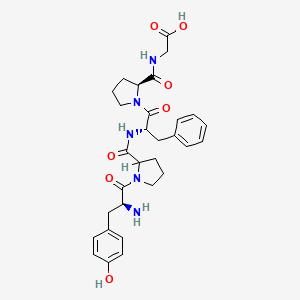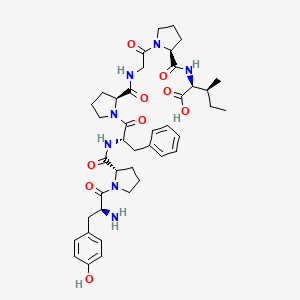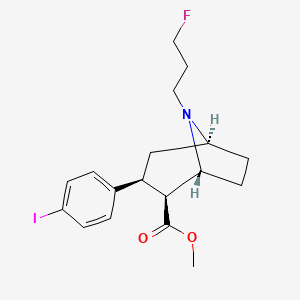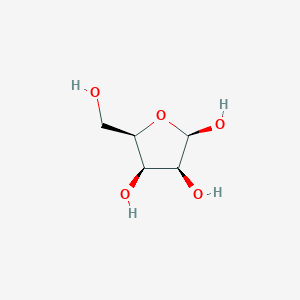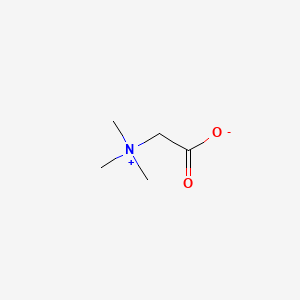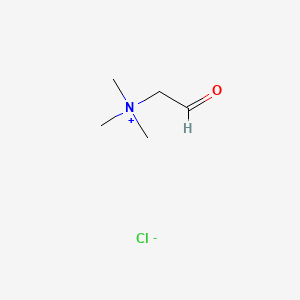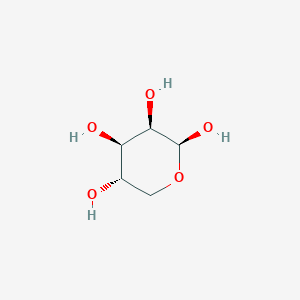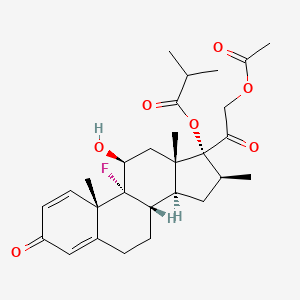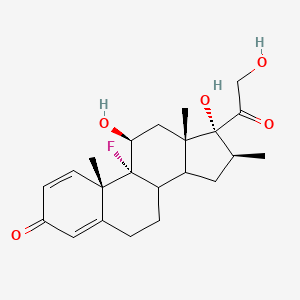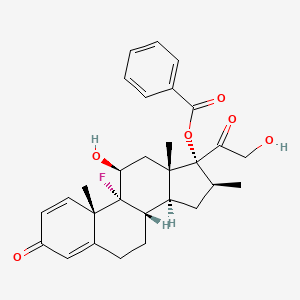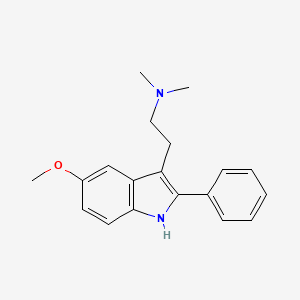
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Overview
Description
BGC 20-761: is a selective, high-affinity antagonist for the 5-HT6 receptor. Its chemical name is 5-Methoxy-N,N-dimethyl-2-phenyl-1H-indole-3-ethanamine . The compound has a molecular formula of C19H22N2O and a molecular weight of 294.39 g/mol .
Mechanism of Action
Target of Action
The primary targets of BGC 20-761 are the 5-HT6 and dopamine receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .
Mode of Action
BGC 20-761 acts as a selective antagonist for the 5-HT6 and dopamine receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, BGC 20-761 binds to these receptors and blocks their function, preventing them from being activated by other compounds .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 50 mm in ethanol , which may influence its bioavailability and distribution in the body .
Result of Action
BGC 20-761 has been shown to enhance long-term memory . It can reverse the amnesic effects of scopolamine, a drug that impairs memory, and enhance memory consolidation in a rat model . This suggests that BGC 20-761 may have potential utility as an antipsychotic agent .
Biochemical Analysis
Biochemical Properties
BGC 20-761 plays a significant role in biochemical reactions by interacting with the 5-HT6 receptor, a subtype of serotonin receptor. The compound exhibits high affinity for this receptor with a Ki value of 20 nM . BGC 20-761 reverses the amnesic effects of scopolamine and enhances memory consolidation in rat models . The interaction between BGC 20-761 and the 5-HT6 receptor is crucial for its biochemical activity, as it modulates the receptor’s function, leading to improved cognitive functions .
Cellular Effects
BGC 20-761 influences various cellular processes, particularly in the central nervous system. The compound has been shown to enhance memory consolidation and reverse memory deficits induced by scopolamine in rat models . BGC 20-761 affects cell signaling pathways by modulating the activity of the 5-HT6 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity . This modulation leads to changes in gene expression and cellular metabolism, ultimately improving cognitive functions .
Molecular Mechanism
The molecular mechanism of BGC 20-761 involves its binding to the 5-HT6 receptor, where it acts as an antagonist . By blocking the receptor, BGC 20-761 inhibits the receptor’s activity, leading to changes in downstream signaling pathways. This inhibition results in the reversal of scopolamine-induced memory deficits and enhancement of memory consolidation . The compound’s effects on gene expression and enzyme activity further contribute to its cognitive-enhancing properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BGC 20-761 have been observed over various time periods. The compound has demonstrated stability and sustained activity in reversing scopolamine-induced memory deficits and enhancing memory consolidation in rat models . Long-term studies have shown that BGC 20-761 maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of BGC 20-761 vary with different dosages in animal models. Studies have shown that doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg administered intraperitoneally (i.p.) effectively reverse scopolamine-induced memory deficits in a dose-dependent manner . Higher doses of BGC 20-761 have been associated with enhanced memory consolidation, while no significant toxic or adverse effects have been reported at these dosages .
Metabolic Pathways
BGC 20-761 is involved in metabolic pathways related to the 5-HT6 receptor. The compound interacts with enzymes and cofactors that modulate the receptor’s activity, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for the compound’s cognitive-enhancing effects, as they influence neurotransmitter release and synaptic plasticity .
Transport and Distribution
Within cells and tissues, BGC 20-761 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation in the central nervous system are essential for its cognitive-enhancing properties . BGC 20-761’s distribution within the brain allows it to effectively modulate the activity of the 5-HT6 receptor and improve cognitive functions .
Subcellular Localization
The subcellular localization of BGC 20-761 is primarily within the central nervous system, where it targets the 5-HT6 receptor . The compound’s activity and function are influenced by its localization, as it modulates receptor activity and downstream signaling pathways . BGC 20-761’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its cognitive-enhancing properties .
Preparation Methods
Industrial Production:: Information on industrial-scale production methods for BGC 20-761 remains limited. It is primarily a research compound, and large-scale production may not be common.
Chemical Reactions Analysis
Reactions:: BGC 20-761 participates in various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not widely documented.
Major Products:: The major products formed during BGC 20-761 reactions depend on the specific reaction type. Further research is needed to elucidate these details.
Scientific Research Applications
BGC 20-761 has found applications in several scientific fields:
Comparison with Similar Compounds
While BGC 20-761’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly listed in the available literature.
Properties
IUPAC Name |
2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPGYWZVPDDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17375-63-2 | |
| Record name | BGC-20-761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGC-20-761 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



